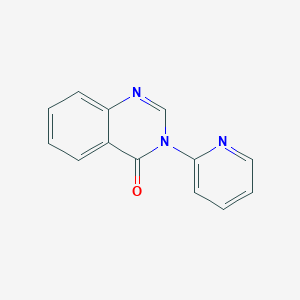

3-(2-pyridinyl)-4(3H)-quinazolinone

説明

4(3H)-Quinazolinone is a nitrogen-containing heterocyclic scaffold first synthesized in 1895 via the Niementowski reaction . The derivative 3-(2-pyridinyl)-4(3H)-quinazolinone features a pyridinyl substituent at position 3 of the quinazolinone core.

特性

分子式 |

C13H9N3O |

|---|---|

分子量 |

223.23 g/mol |

IUPAC名 |

3-pyridin-2-ylquinazolin-4-one |

InChI |

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-9-16(13)12-7-3-4-8-14-12/h1-9H |

InChIキー |

IDTVSIRWEVWAFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |

正規SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=N3 |

製品の起源 |

United States |

類似化合物との比較

Key Characteristics:

- Synthesis: Typically prepared via cyclization reactions involving anthranilic acid derivatives and pyridine-containing precursors, as outlined in general quinazolinone synthetic protocols .

- Biological Relevance: Quinazolinones exhibit diverse activities, including antiviral, antifungal, and anticancer effects. The pyridinyl substitution in this compound may enhance interactions with enzymes or receptors, as seen in docking studies with Paraplegin protein .

Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives vary in substituent patterns, which critically influence their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Quinazolinone Derivatives

Pharmacokinetic and Metabolic Differences

- Methaqualone : Undergoes hepatic epoxidation and hydroxylation, producing dihydrodiol metabolites in humans .

- UR-9825 : Short half-life in mice (1 hour) but prolonged activity in rats (6 hours) due to species-dependent metabolic stability .

- Phenolic Derivatives: High solubility improves antioxidant efficacy in vitro but may limit bioavailability in vivo .

Antiviral Activity

- 3-(Substituted-benzalamino)-4(3H)-quinazolinones (e.g., III-31) inhibit tobacco mosaic virus (TMV) by upregulating PR-1a and PR-5 proteins, enhancing host defense enzymes .

Antifungal Development

Drug Design Insights

- Docking studies reveal that this compound and 3-(2-carboxyphenyl)-4(3H)-quinazolinone stabilize Paraplegin’s inactive conformation, offering a template for coronary disease therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。